2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol involves the reaction of 2-hydroxybenzaldehyde with 4-bromo-2-fluoroaniline in the presence of an appropriate solvent such as ethanol . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization
Chemical Reactions Analysis
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as proteins or enzymes, in biological systems . The compound’s effects are mediated through pathways that involve the modulation of protein-protein interactions and enzyme activities . The presence of the bromine and fluorine atoms in the phenyl ring contributes to its unique chemical reactivity and biological activity .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol include:
4-bromo-2-fluorophenol: This compound shares the bromine and fluorine substituents but lacks the imino and ethoxy groups.
2-[(E)-(phenylimino)methyl]phenol: This compound has a similar imino structure but does not contain the bromine and fluorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-6-11(16)8-12(13)17/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJGIHUWNDLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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